molecular formula C12H19NO3 B12301683 [(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid CAS No. 1823487-53-1

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid

Katalognummer: B12301683
CAS-Nummer: 1823487-53-1
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: DVKHJXNJCBMZJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of isoxazole, a five-membered ring containing one nitrogen and one oxygen atom. The compound’s structure includes a cyclohexyl group, a methyl group, and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclohexylamine with acetoacetic ester, followed by cyclization with hydroxylamine to form the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The production process would also involve rigorous quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Propionic Acid
  • 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Butyric Acid
  • 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Valeric Acid

Uniqueness

3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl chains, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1823487-53-1

Molekularformel

C12H19NO3

Molekulargewicht

225.28 g/mol

IUPAC-Name

2-(3-cyclohexyl-5-methyl-4H-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C12H19NO3/c1-12(8-11(14)15)7-10(13-16-12)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,14,15)

InChI-Schlüssel

DVKHJXNJCBMZJT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=NO1)C2CCCCC2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.